molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0

Diethyl 2-(4-bromobenzyl)malonate

Cat. No.: B1589225
CAS No.: 70146-78-0
M. Wt: 329.19 g/mol
InChI Key: XUINVWBCZQIJHR-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two ethyl ester groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-bromobenzyl bromide to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.

Common Reagents and Conditions:

Major Products:

    Alkylation: Yields dialkylated malonates.

    Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.

    Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
Diethyl 2-(4-bromobenzyl)malonate is utilized as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for the formation of new carbon-carbon bonds, facilitating the synthesis of pharmaceuticals, natural products, and functional materials. For instance, it has been reported to aid in the synthesis of chromanones, which are heterocyclic compounds with potential biological activities .

Reaction Mechanisms
The compound's multiple functional groups enable researchers to study reaction mechanisms involving its ester and benzyl moieties. This investigation provides insights into organic reaction pathways and helps elucidate the reactivity patterns of similar compounds .

Medicinal Chemistry

Pharmaceutical Development
this compound plays a significant role in medicinal chemistry. It has been involved in the synthesis of various therapeutic agents, including compounds with anticancer properties and other biologically active molecules. The presence of the bromine atom enhances its electrophilic character, making it suitable for coupling reactions with nucleophiles .

Enantioselective Synthesis

Chiral Building Blocks
Recent studies have highlighted its use in enantioselective synthesis, particularly in the context of Michael addition reactions. The compound can serve as a substrate for organocatalytic reactions that produce chiral malonates with high enantioselectivity . This application is crucial for developing new drugs that require specific stereochemistry for efficacy.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Synthesis of Chromanones : A research article demonstrated its use in synthesizing chromanones, highlighting its potential biological activities .
  • Enantioselective Michael Addition : Another study explored its role as a substrate in enantioselective organocatalytic reactions, showcasing its utility in producing chiral compounds .
  • Pharmaceutical Synthesis : The compound has been involved in synthesizing various medicinally relevant compounds, including those targeting cancer and other diseases .

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl substitution.

    Diethyl 2-benzylmalonate: Similar structure but with a benzyl group instead of a 4-bromobenzyl group.

    Diethyl 2-(4-chlorobenzyl)malonate: Contains a 4-chlorobenzyl group instead of a 4-bromobenzyl group.

Uniqueness: Diethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the bromine atom, which can participate in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds .

Biological Activity

Diethyl 2-(4-bromobenzyl)malonate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a malonate backbone and a bromobenzyl substituent, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

This compound has a molecular formula of C13H13BrO4C_{13}H_{13}BrO_4 and a molecular weight of approximately 329.191 g/mol. The presence of the bromine atom in the para position of the benzyl group increases its electrophilicity, making it a versatile intermediate for various synthetic applications. This compound can undergo transformations to create new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and natural products .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Studies have indicated that derivatives of malonate compounds exhibit anticancer activity. For instance, certain analogs have been synthesized that demonstrate cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme are considered for therapeutic applications in conditions like glaucoma and epilepsy .
  • Synthetic Applications : this compound is utilized as a building block in the synthesis of biologically active marine metabolites and other complex molecules. Its application in synthesizing chromanones, which possess potential biological activities, underscores its significance in drug development .

Case Studies

  • Synthesis of Chromanones : A study demonstrated the use of this compound in synthesizing chromanones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The synthesis involved multi-step reactions that leveraged the compound’s reactivity .
  • Anticancer Activity Assessment : Research conducted on derivatives of diethyl malonate revealed that modifications at the benzyl position could enhance anticancer efficacy. These studies typically involved evaluating cytotoxicity against human cancer cell lines using assays to measure cell viability .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₃BrO₄Bromobenzyl substituent enhances reactivityAnticancer properties
Diethyl MalonateC₈H₁₄O₄Basic malonate structure without substituentsLimited biological activity
Dimethyl 2-(4-bromophenyl)malonateC₉H₉BrO₄Similar bromophenyl group but different esterPotential enzyme inhibition
Diethyl 2-(4-chlorobenzyl)malonateC₁₃H₁₃ClO₄Chlorine instead of bromine affecting reactivityVaries based on halogen substitution

Properties

IUPAC Name

diethyl 2-[(4-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUINVWBCZQIJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446228
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70146-78-0
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl methylmalonate (87 g) in absolute ethanol (100 ml) was added to a pre-formed solution of sodium (11.5 g) in ethanol (400 ml) under argon. A hot solution of p-bromobenzylbromide (125 g) in absolute alcohol (200 ml) was added rapidly with vigorous stirring, which was continued for 3 days and the solid so formed was removed by filtration. The filtrate was evaporated and the residue dissolved in ethyl acetate (1 l), washed with brine (250 ml), dried (MgSO4) and evaporated. The residual oil was distilled under vacuum to give diethyl (4-bromophenyl)methylmalonate (150.7 g) b.p. 130-133/0.03 mm Hg; 1H NMR (d6 -DMSO): 1.33 (t, 6 H), 1.4 (s, 3 H), 3.27 (s, 2 H), 4.30 (q, 4 H), 7.23 (d, 2 H), 7.6 (d, 2 H)
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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